Torcetrapib ethanolate Torcetrapib ethanolate
Brand Name: Vulcanchem
CAS No.: 343798-00-5
VCID: VC20306462
InChI: InChI=1S/C26H25F9N2O4.C2H6O/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35;1-2-3/h6-11,18,21H,4-5,12-13H2,1-3H3;3H,2H2,1H3/t18-,21+;/m1./s1
SMILES:
Molecular Formula: C28H31F9N2O5
Molecular Weight: 646.5 g/mol

Torcetrapib ethanolate

CAS No.: 343798-00-5

Cat. No.: VC20306462

Molecular Formula: C28H31F9N2O5

Molecular Weight: 646.5 g/mol

* For research use only. Not for human or veterinary use.

Torcetrapib ethanolate - 343798-00-5

Specification

CAS No. 343798-00-5
Molecular Formula C28H31F9N2O5
Molecular Weight 646.5 g/mol
IUPAC Name ethanol;ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Standard InChI InChI=1S/C26H25F9N2O4.C2H6O/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35;1-2-3/h6-11,18,21H,4-5,12-13H2,1-3H3;3H,2H2,1H3/t18-,21+;/m1./s1
Standard InChI Key WGLUDAOFIMTWAM-WKOQGQMTSA-N
Isomeric SMILES CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO
Canonical SMILES CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO

Introduction

Chemical Identity and Structural Properties

Torcetrapib ethanolate (PubChem CID: 15547299) is an ethanol solvate of torcetrapib, with the molecular formula C28H31F9N2O5\text{C}_{28}\text{H}_{31}\text{F}_9\text{N}_2\text{O}_5 and a molecular weight of 646.5 g/mol . The compound retains the core structure of torcetrapib, featuring a quinoline backbone substituted with trifluoromethyl groups and a carbamate ester moiety. The ethanolate designation indicates the inclusion of ethanol molecules in its crystalline lattice, a common formulation strategy to enhance solubility or stability .

Stereochemical Configuration

The stereochemistry of torcetrapib ethanolate is defined as (2R,4S), a configuration critical for its interaction with CETP . X-ray crystallography studies of CETP inhibitors, including torcetrapib, reveal that the (2R,4S) enantiomer optimally occupies the hydrophobic tunnel of CETP, blocking cholesteryl ester transfer by steric hindrance .

Comparative Structural Analysis

The parent compound, torcetrapib (PubChem CID: 159325), shares identical functional groups but lacks the ethanol solvate. Key structural differences include:

PropertyTorcetrapibTorcetrapib Ethanolate
Molecular FormulaC26H25F9N2O4\text{C}_{26}\text{H}_{25}\text{F}_9\text{N}_2\text{O}_4C28H31F9N2O5\text{C}_{28}\text{H}_{31}\text{F}_9\text{N}_2\text{O}_5
Molecular Weight600.5 g/mol646.5 g/mol
Crystalline FormFree baseEthanol solvate
Solubility (Predicted)Low aqueous solubilityEnhanced via ethanol

This ethanolate formulation likely improved physicochemical properties for early-stage pharmaceutical development .

Pharmacological Mechanism and CETP Inhibition

Torcetrapib ethanolate operates through the same mechanism as its parent compound: inhibition of CETP, a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) . By blocking this transfer, the compound increases HDL cholesterol (HDL-C) levels while reducing LDL cholesterol (LDL-C), a dual effect hypothesized to reduce cardiovascular risk .

Preclinical Efficacy

In CETP-apolipoprotein B100 transgenic mice fed a high-fat diet, torcetrapib increased HDL-C by 42% and enhanced reverse cholesterol transport (RCT) by 118%, as measured by fecal excretion of 3H^3\text{H}-bile acids . These effects correlated with improved insulin sensitivity, suggesting pleiotropic benefits beyond lipid modulation .

Clinical Development and Outcomes

Torcetrapib ethanolate’s development trajectory mirrors that of torcetrapib, which advanced to Phase III trials before being halted due to safety concerns.

Phase II Trial Data

A randomized, double-blind study (n=162n = 162) evaluated torcetrapib monotherapy in subjects with low HDL-C :

Dose (mg/day)HDL-C Increase (%)LDL-C Reduction (%)
3037.64.2
6051.410.3
9054.516.5

Despite these promising lipid effects, dose-dependent increases in systolic blood pressure (4–6 mmHg) and serum aldosterone were observed, foreshadowing later safety issues .

Phase III Termination

The ILLUMINATE trial (n=15,067n = 15,067) revealed a 58% increase in all-cause mortality and a 25% rise in cardiovascular events in the torcetrapib-atorvastatin arm versus atorvastatin alone . Post-hoc analyses attributed these outcomes to off-target effects, including hypertension and electrolyte imbalances, rather than CETP inhibition itself .

Synthesis and Formulation

Torcetrapib ethanolate is synthesized via a multi-step process involving palladium-catalyzed cross-coupling and hydrogenation reactions . Key steps include:

  • Quinoline Core Formation: Cyclization of substituted anilines with ethyl acrylate.

  • Trifluoromethylation: Introduction of CF3\text{CF}_3 groups via Ullmann-type couplings.

  • Ethanolate Crystallization: Recrystallization from ethanol to yield the final solvate .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator